

# An In-depth Technical Guide to 2,5-Dimethylbenzenethiol

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## Compound of Interest

Compound Name: 2,5-Dimethylbenzenethiol

Cat. No.: B1294982

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2,5-Dimethylbenzenethiol** (CAS No. 4001-61-0), also known as 2,5-dimethylthiophenol. The information is curated for professionals in research and development, with a focus on structured data, experimental context, and chemical reactivity.

## Compound Identification and Chemical Structure

**2,5-Dimethylbenzenethiol** is an aromatic thiol compound where a thiol (-SH) functional group and two methyl (-CH<sub>3</sub>) groups are attached to a benzene ring at positions 1, 2, and 5, respectively.

Identifier	Value
IUPAC Name	2,5-dimethylbenzenethiol[1][2]
Synonyms	2,5-Dimethylthiophenol, 2,5-Xylenethiol, 2-Mercapto-p-xylene, p-Xylenethiol[3][4][5]
CAS Number	4001-61-0[4][6]
EC Number	223-649-3
Molecular Formula	C <sub>8</sub> H <sub>10</sub> S[4][6]
Molecular Weight	138.23 g/mol [6]
InChI	1S/C8H10S/c1-6-3-4-7(2)8(9)5-6/h3-5,9H,1-2H3[1][4]
InChIKey	NHAUBUMQRJWWAT-UHFFFAOYSA-N
SMILES	<chem>Cc1ccc(C)c(S)c1</chem>

## Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety properties of **2,5-Dimethylbenzenethiol**.

## Physical Properties

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid with a strong, unpleasant odor.	[4]
Boiling Point	126.3 °C @ 50 mmHg	[2]
~204-205 °C @ 760 mmHg (estimated)	[3]	
Melting Point	-30 °C (estimated)	[2]
Density	1.02 g/mL at 25 °C	[2]
1.031 - 1.033 g/mL at 20 °C	[3]	
Refractive Index (n <sub>20</sub> /D)	1.5698	[2]
1.5700 - 1.5720	[3]	
Flash Point	83 °C (181.4 °F) - Closed Cup	
Vapor Pressure	0.366 mmHg @ 25 °C (estimated)	[3]
Solubility	Moderately soluble in organic solvents; limited solubility in water.	[4]

## Chemical and Spectroscopic Properties

Property	Value	Source(s)
Purity/Assay	97% to >98% (GC) is commonly available.	
pKa	6.92 ± 0.48 (Predicted)	[2]
LogP (Octanol/Water)	3.397 (Estimated)	[2]
XlogP3	2.80 (Estimated)	[3]
Kovats Retention Index	1206.2 (Semi-standard non-polar column)	[1]

Note: Experimental spectroscopic data for **2,5-Dimethylbenzenethiol** is not readily available in public databases. The following are predicted values based on the compound's structure.

Spectroscopy	Predicted Features
$^1\text{H}$ NMR ( $\text{CDCl}_3$ )	~7.1-6.9 ppm (3H, m, Ar-H), ~3.4 ppm (1H, s, -SH), ~2.3 ppm (3H, s, Ar-CH <sub>3</sub> ), ~2.2 ppm (3H, s, Ar-CH <sub>3</sub> )
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ )	~137-125 ppm (6C, Ar-C), ~21 ppm (1C, Ar-CH <sub>3</sub> ), ~20 ppm (1C, Ar-CH <sub>3</sub> )
IR Spectroscopy	~3000-3100 $\text{cm}^{-1}$ (Ar C-H stretch), ~2900-2980 $\text{cm}^{-1}$ (Alkyl C-H stretch), ~2550-2600 $\text{cm}^{-1}$ (S-H stretch, weak), ~1450-1600 $\text{cm}^{-1}$ (Ar C=C stretch)
Mass Spectrometry	Molecular Ion $[\text{M}]^+$ : m/z 138. Key Fragments: m/z 123 ( $[\text{M}-\text{CH}_3]^+$ ), m/z 105 ( $[\text{M}-\text{SH}]^+$ )

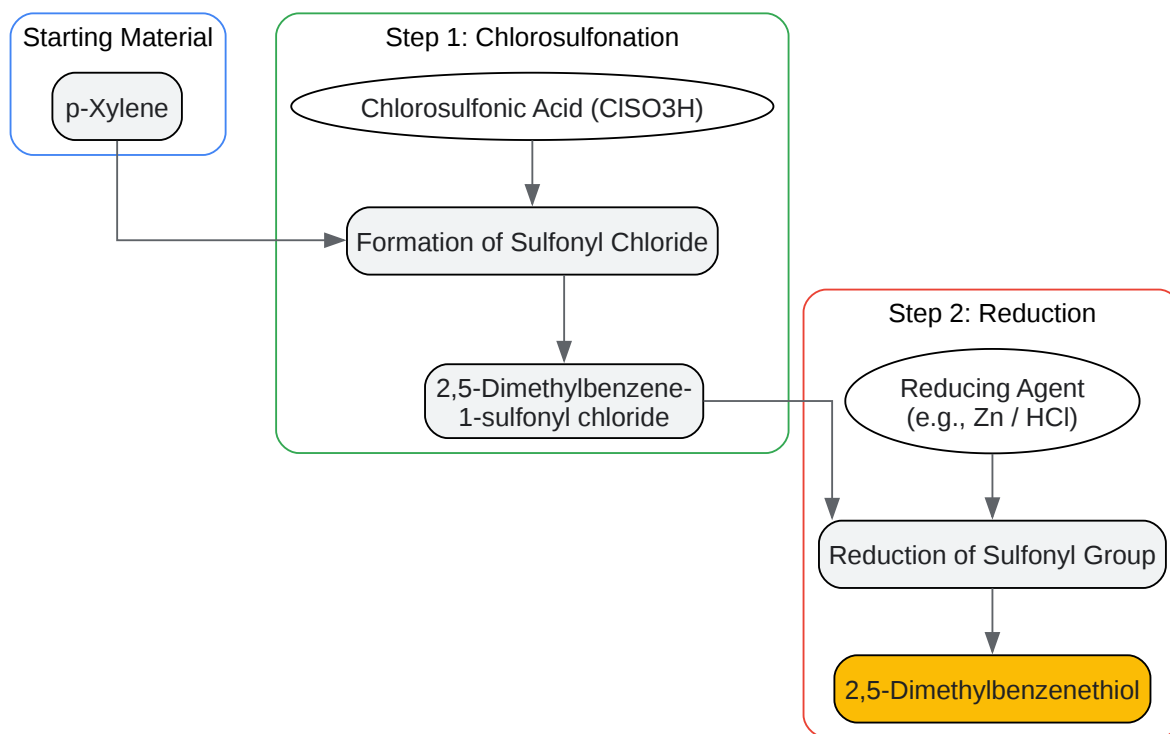
## Safety and Handling

Property	Value	Source(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.	
Precautionary Statements	P261, P264, P280, P302+P352, P305+P351+P338	
Hazard Classifications	Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system)	
Storage	Store in a cool, dark place (2- 8°C recommended), under an inert atmosphere. Air sensitive.	[2]
WGK (Germany)	3 (Highly hazardous for water)	

## Synthesis and Reactivity

### Synthetic Pathway

**2,5-Dimethylbenzenethiol** can be synthesized via a two-step process starting from p-xylene. The first step is a chlorosulfonation reaction, followed by a reduction of the resulting sulfonyl chloride.

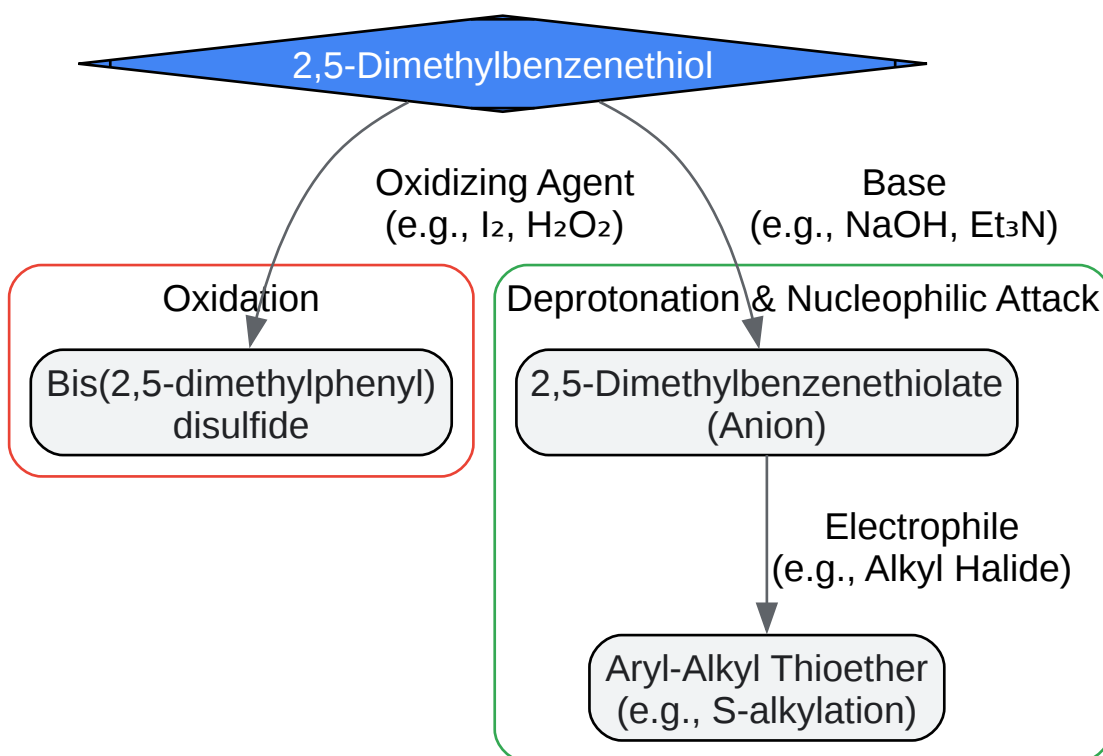


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Caption: A typical two-step synthesis of **2,5-Dimethylbenzenethiol**.

## Chemical Reactivity

As a thiol, **2,5-Dimethylbenzenethiol** undergoes several characteristic reactions. The thiol group can be deprotonated to form a nucleophilic thiolate, or it can be oxidized.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,5-Dimethylbenzenethiol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294982#what-are-the-properties-of-2-5-dimethylbenzenethiol]

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